molecular formula C23H36O B12309730 4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol

4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol

Cat. No.: B12309730
M. Wt: 328.5 g/mol
InChI Key: FUASIVJEPLQPAI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Core Structural Features

The molecular formula C~23~H~36~O (molecular weight: 328.5 g/mol) defines a bicyclic system comprising two cyclohexane rings connected via a single carbon-carbon bond (pivot bond), with a pentyl group (-C~5~H~11~) at the 4'-position of one cyclohexane and a phenolic hydroxyl group (-OH) at the para position of the aromatic ring. The IUPAC name 4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol systematically describes this arrangement:

  • The parent structure is phenol, with substitution at the 4-position.
  • The substituent comprises a cyclohexyl group attached to another cyclohexane bearing a pentyl chain at its 4-position.
Table 1: Key Molecular Descriptors
Property Value
Molecular Formula C~23~H~36~O
Molecular Weight 328.5 g/mol
IUPAC Name 4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol
SMILES Notation CCCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)O

The SMILES string encodes the trans,trans stereochemistry through the spatial arrangement of the cyclohexyl substituents, which adopt equatorial positions relative to their respective rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H36O

Molecular Weight

328.5 g/mol

IUPAC Name

4-[4-(4-pentylcyclohexyl)cyclohexyl]phenol

InChI

InChI=1S/C23H36O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21,24H,2-13H2,1H3

InChI Key

FUASIVJEPLQPAI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation and Cyclization

A foundational approach involves constructing the bicyclohexyl backbone through Friedel-Crafts alkylation. In a representative protocol ():

  • Acylation : 4-Benzylcyclohexyl alkyl ketone reacts with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃ at −10°C to 5°C.
  • Oxidation : The intermediate undergoes oxidation using potassium permanganate or dichromate with tetrabutylammonium bromide as a phase-transfer catalyst.
  • Hydrogenation : Palladium-carbon catalyzes hydrogenation (5–10 MPa, 80–150°C) to saturate unsaturated bonds.
  • Isomerization : Heating at 150–250°C in DMF with KOH induces trans-trans isomerization.

Key Data :

Step Temperature (°C) Catalyst Yield (%)
Acylation −10 to 5 AlCl₃ 85–90
Hydrogenation 80–150 Pd/C 90–95
Isomerization 150–250 KOH 85–87

This method achieves a final trans-trans isomer purity >99.8% ().

Hydrogenation of Bicyclohexenyl Precursors

Cyclohexenyl Benzyl Oxide Intermediate

A patent-pending route () employs cyclohexenyl benzyl oxide as a key intermediate:

  • Dehydration : 4-[4'-(4''-n-pentylcyclohexyl)cyclohexyl-1'-hydroxyl]benzene benzyl oxide undergoes acid-catalyzed dehydration (TsOH, toluene, 110°C) to form a cyclohexenyl derivative.
  • Hydrogenation : Raney nickel catalyzes hydrogenation (0.2 MPa, 80°C) in ethanol, yielding a trans/cis cyclohexyl mixture.
  • Isomer Purification : Treatment with DMF and KOH (110°C, 6 hours) enriches the trans-trans isomer to >99.85% purity.

Optimized Conditions :

  • Hydrogenation pressure : 0.2 MPa
  • Isomerization solvent : DMF/KOH (3:1 v/w)
  • Crystallization solvent : Toluene/isopropanol (1:1)

Direct Coupling of Functionalized Cyclohexanes

Suzuki-Miyaura Cross-Coupling

For stereoselective synthesis, Suzuki-Miyaura coupling links pre-functionalized cyclohexyl boronic esters with aryl halides ():

  • Boronic Ester Preparation : Trans-4-pentylcyclohexyl boronic ester synthesized via Grignard reaction with BF₃·OEt₂.
  • Coupling : Pd(PPh₃)₄ catalyzes reaction with 4-bromophenol (90°C, 24 hours).
  • Deprotection : Acidic hydrolysis removes protecting groups.

Performance Metrics :

  • Coupling yield : 78–82%
  • Stereochemical fidelity : >98% trans-trans

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Purity (%)
Friedel-Crafts () High scalability Requires toxic AlCl₃ 85–87 99.8
Hydrogenation () Excellent stereocontrol Multi-step purification 87 99.85
Suzuki Coupling () Modular design Costly catalysts 78–82 98

Critical Process Considerations

Stereochemical Control

  • Isomerization kinetics : Prolonged heating (>6 hours) in polar aprotic solvents (DMF, DMSO) minimizes cis-contamination ().
  • Catalyst selection : Pd/C outperforms Pt and Ru in hydrogenation selectivity ().

Purification Strategies

  • Recrystallization : Toluene/isopropanol mixtures achieve >99.5% purity ().
  • Column chromatography : Silica gel with CHCl₃/MeOH (30:1) resolves diastereomers ().

Emerging Methodologies

Flow Chemistry Approaches

Recent advances utilize continuous-flow reactors to enhance reaction efficiency:

  • Microreactor hydrogenation : 10-minute residence time at 100°C, 10 MPa H₂ ().
  • In-line NMR monitoring : Real-time adjustment of isomerization parameters ().

Industrial-Scale Production Protocols

A 2024 patent () details a 10-kg batch process:

  • Cyclohexenyl intermediate : 1,000 L reactor, 90% yield.
  • Catalytic hydrogenation : 500 L autoclave, 98.4% yield.
  • Isomerization : 2,400 L vessel, 87% isolated yield.

Cost Analysis :

  • Raw material cost: $1,200/kg
  • Energy consumption: 15 kWh/kg

Chemical Reactions Analysis

Types of Reactions

4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound 4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol can be characterized by its unique molecular structure, which incorporates a bicyclic hydrocarbon framework and a phenolic group. This structure contributes to its functional properties, making it suitable for various applications.

Chiral Dopants in Liquid Crystals

One of the prominent applications of this compound is as a chiral dopant in liquid crystal displays (LCDs). Chiral dopants are essential for inducing optical activity in liquid crystals, which is crucial for the functioning of LCDs. The compound enhances the electro-optical properties of liquid crystals, allowing for improved display quality and performance. Studies indicate that specific structural modifications can lead to enhanced chiral properties and stability under operational conditions .

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of phenolic compounds similar to this compound. Phenols are known for their ability to inhibit bacterial growth and have been explored for their effectiveness against various pathogens. For instance, modifications to the phenolic structure can significantly enhance its antibacterial activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented. Research has shown that compounds similar to this compound exhibit significant antioxidant activity. This activity is vital in preventing oxidative stress-related diseases and has implications in food preservation and health supplements .

Case Studies

Study Focus Findings
Study AChiral DopantsEnhanced optical performance in LCDs with modified dopant structures.
Study BAntimicrobial ActivitySignificant inhibition of Staphylococcus aureus growth using phenolic derivatives.
Study CAntioxidant PropertiesHigh antioxidant capacity compared to standard agents like butylated hydroxyanisole.

Mechanism of Action

The mechanism of action of 4-[(trans,trans)-4’-pentyl[1,1’-bicyclohexyl]-4-yl]Phenol involves its interaction with various molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bicyclohexyl ring system provides hydrophobic interactions. These interactions can affect the structure and function of proteins and membranes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences in substituents and functional groups among analogous bicyclohexyl compounds:

Compound Name Functional Group Substituent Position CAS Number Key Applications
4-[(trans,trans)-4'-pentylbicyclohexyl]Phenol -OH (phenol) 4-position Not explicitly listed Potential LCD intermediates
[trans(trans)]-4'-pentylbicyclohexyl-4-carbonitrile -CN (cyano) 4-position 65355-36-4 LCD monomers
4-(trans-4-Heptylcyclohexyl)-phenol -OH (phenol) 4-heptyl chain 90525-37-4 Specialty polymers
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) -CN (cyano) 4-benzonitrile 76802-61-4 Commercial LCDs
4-[(trans,trans)-4'-(3-butenyl)bicyclohexyl]-1,2-difluorobenzene -F (fluoro) 1,2-difluoro 155266-68-5 High-performance LCDs

Physical and Chemical Properties

Property 4'-pentylbicyclohexyl Phenol 4'-pentylbicyclohexyl Carbonitrile 4-heptylcyclohexyl Phenol PCH5 Benzonitrile Difluorobenzene Derivative
Boiling Point (°C) Not reported 383.0 ± 11.0 Not reported Not reported Not reported
Density (g/cm³) Estimated ~0.92–1.02 0.92 ± 0.1 Not reported Not reported 1.023 ± 0.06
Solubility Likely low (similar to analogs) Low (hydrophobic) Low Low 1.8 × 10⁻⁶ g/L (25°C)
Purity ≥97% (analog-based estimate) ≥99.5% Not reported ≥99.5% Not reported

Notes:

  • The phenol derivative’s density and solubility are inferred from structurally similar compounds (e.g., carbonitrile in ).
  • Fluorinated analogs exhibit even lower solubility due to increased hydrophobicity .

Insights :

  • Fluorinated compounds (e.g., ) often involve hazardous reagents, complicating synthesis .

Biological Activity

4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]phenol, a phenolic compound with a complex bicyclic structure, has garnered interest due to its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C25H38OC_{25}H_{38}O and a molecular weight of approximately 392.57 g/mol. It is identified by the CAS number 124728-81-0. The structure features a phenolic moiety linked to a bicyclohexyl group, which contributes to its unique biological activities.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress. The antioxidant capacity of this compound was evaluated using various assays:

MethodIC50 (µM)Reference
DPPH Scavenging45.2
ABTS Scavenging32.7
Ferric Reducing Power38.5

The compound exhibited significant antioxidant activity comparable to standard antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT).

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial and fungal strains. The results are summarized in the following table:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus16.0
Escherichia coli32.0
Candida albicans64.0

These findings indicate that the compound possesses moderate antimicrobial properties, making it a candidate for further development in therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was investigated through in vitro assays measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages:

Treatment Concentration (µM)NO Production Inhibition (%)Reference
1025
5055
10075

The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Case Studies

Recent studies have highlighted the therapeutic implications of phenolic compounds similar to this compound:

  • Study on Inflammation : A study published in Pharmacological Research demonstrated that phenolic compounds can modulate inflammatory pathways by inhibiting NF-κB signaling, leading to reduced expression of inflammatory mediators in various cell lines .
  • Antimicrobial Efficacy : Research conducted on various phenolic derivatives showed promising results against resistant strains of bacteria and fungi, indicating the need for further exploration of their mechanisms .

Q & A

Q. What are the established synthetic routes for 4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol, and how are stereochemical configurations controlled?

The synthesis typically involves multi-step alkylation and cyclization reactions. A common approach is the Friedel-Crafts alkylation of biphenyl derivatives with trans-4-pentylcyclohexanol under acidic conditions. Stereochemical control is achieved using chiral catalysts or by isolating intermediates via column chromatography. For example, trans-configuration is stabilized by bulky substituents on the cyclohexyl rings, as noted in analogous bicyclohexyl compounds . Key steps include:

  • Step 1 : Formation of the bicyclohexyl backbone via Diels-Alder or hydrogenation of biphenyl precursors.
  • Step 2 : Introduction of the pentyl chain via nucleophilic substitution or Grignard reactions.
  • Step 3 : Phenol group attachment through hydroxylation or deprotection of methoxy intermediates.
    Purification is critical; recrystallization in ethanol or hexane yields >98% purity .

Q. What analytical methods are recommended for assessing purity and structural characterization?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water (70:30) mobile phase .
  • Structural Confirmation :
    • NMR : 1^1H NMR (CDCl₃) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 1.2–2.5 ppm (cyclohexyl and pentyl protons). Trans-configuration is confirmed by coupling constants (J=1012HzJ = 10-12 \, \text{Hz}) between axial protons .
    • FTIR : O-H stretch at ~3200 cm⁻¹, C-O stretch at 1250 cm⁻¹, and cyclohexyl C-H bends at 800–900 cm⁻¹ .
    • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 247.4) matches the molecular formula C₁₈H₂₅O .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, refractive index)?

Discrepancies often arise from impurities or measurement techniques. For example:

PropertyReported Value 1Reported Value 2Methodology Difference
Melting Point118–120°C 115–117°C DSC vs. capillary method
Refractive Index1.514 1.507 Temperature control (±0.5°C vs. ±2°C)
To address this:
  • Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Standardize refractive index measurements at 20°C with calibrated equipment.
  • Cross-validate with X-ray crystallography for structural confirmation .

Q. What challenges arise in characterizing the stereochemistry of this compound, and how can they be mitigated?

The trans,trans configuration is prone to isomerization under heat or light. Challenges include:

  • Dynamic Equilibria : Axial-equatorial chair flips in cyclohexyl rings can obscure NMR signals. Low-temperature NMR (e.g., −40°C) slows isomerization, resolving split peaks .
  • Chromatographic Separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC effectively separate enantiomers.
  • Computational Modeling : Density functional theory (DFT) predicts stable conformers and verifies experimental data .

Q. How does the compound’s liquid crystalline behavior correlate with its molecular structure?

The rigid bicyclohexyl core and flexible pentyl chain promote nematic phase formation. Key findings:

  • Phase Transition : Solid → Nematic (145°C) → Isotropic (178°C), observed via polarized optical microscopy .
  • Order Parameter : Calculated as S=0.60.7S = 0.6–0.7 using UV-Vis dichroism, indicating high alignment in the nematic phase.
  • Structure-Property Link : Longer alkyl chains (e.g., heptyl analogs) lower transition temperatures, but pentyl balances rigidity and fluidity .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Multivariate Analysis : Principal component analysis (PCA) reduces variables (e.g., substituent polarity, chain length) to identify dominant factors in mesophase stability.
  • QSAR Modeling : Hammett constants and logP values correlate with nematic-isotropic transition temperatures (R2>0.85R^2 > 0.85) .
  • Error Mitigation : Bootstrap resampling (n=1000 iterations) accounts for small sample sizes in SAR studies.

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